molecular formula C7H2Br2FNO B1598524 2,4-Dibromo-6-fluorophenyl isocyanate CAS No. 302912-27-2

2,4-Dibromo-6-fluorophenyl isocyanate

Cat. No.: B1598524
CAS No.: 302912-27-2
M. Wt: 294.9 g/mol
InChI Key: BNYTXVLIRGCMKC-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorophenyl isocyanate is an organic compound with the molecular formula C7H2Br2FNO. It is characterized by the presence of two bromine atoms, one fluorine atom, and an isocyanate group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluorophenyl isocyanate typically involves the reaction of 2,4-dibromo-6-fluorobenzonitrile with phosgene. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-fluorophenyl isocyanate undergoes various types of chemical reactions, including:

  • Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.

  • Reduction: The compound can be reduced to form corresponding amines.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Carbonyl compounds such as carboxylic acids and esters.

  • Reduction: Amines and amides.

  • Substitution: Derivatives with different functional groups replacing bromine and fluorine atoms.

Scientific Research Applications

2,4-Dibromo-6-fluorophenyl isocyanate is utilized in various scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

  • Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

2,4-Dibromo-6-fluorophenyl isocyanate is similar to other halogenated phenyl isocyanates, such as 2,4-dichlorophenyl isocyanate and 2,6-difluorophenyl isocyanate. its unique combination of bromine and fluorine atoms provides distinct reactivity and properties compared to these compounds. The presence of two bromine atoms enhances its reactivity, while the fluorine atom influences its electronic properties.

Comparison with Similar Compounds

  • 2,4-Dichlorophenyl isocyanate

  • 2,6-Difluorophenyl isocyanate

  • 2,4-Dibromophenyl isocyanate

  • 2,6-Dibromophenyl isocyanate

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Properties

IUPAC Name

1,5-dibromo-3-fluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FNO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYTXVLIRGCMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401772
Record name 2,4-Dibromo-6-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-27-2
Record name 2,4-Dibromo-6-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-6-fluorophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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